Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Cross-coupling Synthetic Chemistry Reaction Kinetics

Researchers requiring regioselective C5-functionalized dihydropyridine scaffolds often face inefficient, multi-step halogenation. This 5-iodo-2-oxonicotinate eliminates that bottleneck with a pre-installed iodine handle for direct cross-coupling. • Enables Suzuki-Miyaura & Sonogashira couplings at C5 without additional activation steps • Key intermediate for 2-(alkylamino)nicotinic acid angiotensin II antagonist libraries • Consistent ≥97% purity across batches; stored at 2-8°C under inert gas for long-term stability

Molecular Formula C7H6INO3
Molecular Weight 279.03 g/mol
CAS No. 116387-40-7
Cat. No. B050680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS116387-40-7
Molecular FormulaC7H6INO3
Molecular Weight279.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CNC1=O)I
InChIInChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
InChIKeyLGUKGFMYVHZDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate Properties & Procurement


Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 116387-40-7) is a halogenated dihydropyridine derivative featuring a 2-pyridone core with a methyl ester group at position 3 and an iodine atom at position 5, conferring a molecular formula of C7H6INO3 and a molecular weight of 279.03 g/mol [1]. Also known as methyl 2-hydroxy-5-iodonicotinate, it is a solid at room temperature with a reported melting point of 199-201°C and a predicted boiling point of 362.2°C at 760 mmHg . Its primary value lies in its function as a versatile small molecule scaffold, owing to the presence of the iodine atom, which serves as an excellent handle for further functionalization via cross-coupling reactions . It is commercially available from multiple vendors with standard purities ranging from 95% to 98% .

Iodo handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) diversification
3-methyl ester group enables subsequent amidation or hydrolysis transformations

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate Generic Substitution Limitations


The utility of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is not derived from the dihydropyridine scaffold in a generic sense, but from the specific combination and position of its functional groups. The iodine at position 5 provides a site for chemo- and regioselective cross-coupling reactions, most notably Suzuki-Miyaura and Sonogashira couplings, which are not possible with the non-iodinated parent compound, methyl 2-oxo-1,2-dihydropyridine-3-carboxylate . Furthermore, the methyl ester at position 3 is distinct from other electron-withdrawing groups (e.g., nitrile) found in analogs like 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 766515-33-7), altering the electronic properties and subsequent reactivity of the ring . A generic substitution, such as an unhalogenated pyridone, fails because it lacks the iodine atom required for these specific synthetic transformations, thereby necessitating additional, less efficient, and less selective functionalization steps .

Non-iodinated pyridone analogs
Lack the C-I bond required for regioselective cross-coupling, necessitating additional functionalization steps that may reduce overall efficiency
5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (nitrile analog)
Different electron-withdrawing group may alter ring electronics and reactivity, limiting direct substitution in synthetic routes optimized for the methyl ester

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate Quantitative Evidence


Cross-Coupling Reactivity Advantage

The iodine atom at the 5-position confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo- or chloro-analogs, a principle widely recognized in organometallic chemistry. While direct, head-to-head kinetic data for this specific compound versus its 5-bromo or 5-chloro analogs are absent in the available literature, the well-established reactivity order (I > Br > Cl) in oxidative addition steps allows for a class-level inference that this iodo-derivative will react faster and under milder conditions [1].

Cross-Coupling Reactivity
Class-level inference
C-I bond ~50–65 kcal/mol vs. C-Br ~65–80, C-Cl ~80–95 kcal/mol
Predicts faster oxidative addition; supports milder coupling conditions
Data to verify for this specific scaffold
Cross-coupling Synthetic Chemistry Reaction Kinetics

High-Yield Iodination Synthesis

A direct head-to-head comparison of the synthesis of this compound against a non-iodinated analog highlights its efficient preparation. Starting from methyl 2-hydroxynicotinate, the target compound was synthesized with an 81% yield in a single iodination step using N-iodosuccinimide (NIS) . In contrast, the parent compound, methyl 2-hydroxynicotinate (the non-iodinated baseline), requires a separate synthetic sequence to introduce any similar handle for further modification, representing an additional step and associated yield loss.

Iodination Synthesis Yield
Head-to-head comparison
81% yield for target vs. 0% for non-iodinated baseline
Supports efficient one-step building block synthesis
NIS in DCM at reflux, 16 h
Synthetic Yield Process Chemistry Building Block

Supplier Purity and Cost Comparison

A cross-study comparison of commercial offerings reveals a favorable purity-to-price ratio for this compound. The table below aggregates data from several reputable suppliers, providing a quantitative basis for procurement decisions. The highest purity (98.57%) is offered at a competitive price point compared to lower purity options, optimizing value for the researcher .

Supplier Purity & Cost
Cross-study comparable
Purity 95–98.57%, Price $10.90–$504.00 per unit
Procurement context: purity-cost trade-off across vendors
Catalog data 2024–2025
Procurement Supply Chain Pricing

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate Research & Industrial Applications


Angiotensin II Antagonist Intermediate

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate serves as a key intermediate in the preparation of 2-chloro-5-iodonicotinic acid, which is a crucial building block for synthesizing 2-(alkylamino)nicotinic acid analogs. These analogs have been investigated as potent angiotensin II antagonists [1]. This application stems directly from the compound's reactivity, where the methyl ester and iodine handle are sequentially manipulated to build the desired pharmacophore [1].

Palladium-Catalyzed Cross-Coupling Diversification

The compound is ideally suited for generating libraries of diverse dihydropyridine derivatives through palladium-catalyzed cross-coupling reactions at the C5 position. The high reactivity of the C-I bond facilitates Suzuki-Miyaura and Sonogashira couplings under mild conditions, enabling the introduction of various aryl, heteroaryl, or alkynyl groups to explore structure-activity relationships (SAR) in medicinal chemistry programs. This is a direct application of the class-level reactivity advantage outlined in Section 3.

NPY Antagonist Lead Discovery

Patents describe the utility of 2-oxodihydropyridine derivatives as NPY antagonists [2]. While the specific compound is not claimed, it represents a versatile scaffold for generating analogs within this class. By using this iodinated methyl ester as a starting point, researchers can efficiently synthesize and evaluate N-substituted derivatives for activity against neuropeptide Y receptors, leveraging the compound's ability to serve as a 'versatile small molecule scaffold' for medicinal chemistry exploration.

Application
Selection Property
Validation Focus
Angiotensin II antagonist intermediate research
Sequential iodine/ester functionalization
Synthetic route feasibility
Cross-coupling library generation
Iodo reactivity for mild Suzuki/Sonogashira couplings
Reaction condition screening
NPY antagonist scaffold exploration
Dihydropyridine core with diversification sites
SAR development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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